molecular formula C24H18N4O4 B12386272 Neutrophil elastase inhibitor 5

Neutrophil elastase inhibitor 5

Cat. No.: B12386272
M. Wt: 426.4 g/mol
InChI Key: SYTDKDNZPVIALG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neutrophil elastase inhibitor 5 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease enzyme primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 5 typically involves the use of specific coupling reagents and protective groups to ensure the selective formation of the desired product. A common synthetic route includes the use of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate as a coupling reagent . The reaction conditions often involve maintaining a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to ensure the final product meets industry standards. The production process is designed to be efficient and cost-effective while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions: Neutrophil elastase inhibitor 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Neutrophil elastase inhibitor 5 has a wide range of scientific research applications, including:

Mechanism of Action

Neutrophil elastase inhibitor 5 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn decreases tissue damage and inflammation. The molecular targets involved include the catalytic triad of serine, histidine, and aspartate residues within the enzyme’s active site .

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

(2S)-2-[[3-[(2-hydroxynaphthalen-1-yl)diazenyl]pyridine-2-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C24H18N4O4/c29-19-13-12-15-7-4-5-10-17(15)21(19)28-27-18-11-6-14-25-22(18)23(30)26-20(24(31)32)16-8-2-1-3-9-16/h1-14,20,29H,(H,26,30)(H,31,32)/t20-/m0/s1

InChI Key

SYTDKDNZPVIALG-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC=N2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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